N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound characterized by its unique molecular structure, which includes a pyrrolidine ring and an acetamide functional group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The presence of the nitrogen-containing pyrrolidine ring suggests possible interactions with biological systems, making it a subject of research in pharmacology and biochemistry.
The compound is synthesized through various methods that typically involve the reaction of pyrrolidine derivatives with acetamide. Its synthesis and applications have been documented in several scientific resources, including chemical databases and research articles focused on organic synthesis and pharmacological studies .
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide belongs to the class of acetamides and pyrrolidine derivatives. It is classified based on its structural characteristics and functional groups, which influence its chemical reactivity and biological activity.
The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can be achieved through several routes:
The reaction conditions for the reductive amination include:
The continuous flow process can involve:
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide features a five-membered nitrogen-containing ring (pyrrolidine) attached to an acetamide group. The molecular formula can be represented as C₇H₁₄N₂O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The binding of this compound to these targets can modulate their activity, leading to various biological effects, including potential therapeutic applications. The exact pathways depend on the context of use but may involve modulation of neurotransmitter systems or enzyme activities relevant to metabolic pathways .
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide exhibits several notable physical properties:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are often employed to characterize this compound's purity and structural integrity .
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide has diverse applications across several fields:
The emergence of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide aligns with the broader exploration of pyrrolidine scaffolds in drug discovery. Its development traces to early 21st-century efforts to optimize pyrrolidine-based pharmacophores for enhanced target affinity and metabolic stability. Key milestones include: Structure-Activity Relationship (SAR) Optimization: Initial synthetic efforts focused on modifying the core pyrrolidine ring with nitrogen-containing side chains to improve water solubility and bioavailability. The introduction of the 2-aminoethyl moiety addressed limitations of early-generation pyrrolidine compounds, which often exhibited poor membrane permeability or rapid hepatic clearance [1]. Computational Design: Virtual screening approaches, similar to those used in identifying PAICS inhibitors (e.g., carboxamide derivatives targeting the SACAIR active site), informed the rational incorporation of the acetamide group. This modification enhanced hydrogen-bonding potential with biological targets, mimicking strategies proven successful in enzyme inhibition [3]. Synthetic Accessibility: The compound’s synthesis typically involves reductive amination of 1-(2-nitroethyl)pyrrolidin-3-one followed by nitro group reduction and N-acetylation. This modular route facilitates rapid analog generation, a critical factor in its adoption for lead optimization campaigns [5].
Table 1: Key Milestones in the Development of Pyrrolidine-Acetamide Hybrids
Time Period | Development Focus | Impact on Target Compound | |
---|---|---|---|
2000-2010 | SAR of pyrrolidine ring substitutions | Established 3-position as optimal for acetamide functionalization | |
2010-2020 | Computational modeling of hydrogen-bonding motifs | Validated acetamide’s role in target engagement (e.g., kinase hinge regions) | |
2020-Present | Hybrid scaffold design (e.g., pyrrolidine-pyrrole) | Enabled structural diversification for multitarget activity | [8] |
Pharmacological Rationale: The compound’s design leverages the pyrrolidine ring’s intrinsic properties: • Stereochemical versatility: The chiral center at C3 allows for enantioselective synthesis, enabling studies on stereospecific target interactions.• Conformational restraint: The saturated ring reduces rotational freedom, potentially enhancing receptor-binding selectivity compared to flexible chain analogs.• Amine functionality: The terminal primary amine (in the 2-aminoethyl chain) provides a protonation site for salt formation (improving solubility) and ionic interactions with biological targets [1] [5].
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide occupies a distinct niche within structural and functional classifications of bioactive pyrrolidines:
• Acetamide-Substituted Pyrrolidines: This class is characterized by the -NHC(O)CH₃ group attached directly to the pyrrolidine ring. The target compound belongs to the subset with additional basic side chains (2-aminoethyl), differentiating it from simpler N-acetylpyrrolidine derivatives. Its structural complexity aligns with advanced kinase inhibitors like ponatinib precursors, where extended side chains enhance binding to deep hydrophobic pockets [1].• Dual-Functionalized Scaffolds: It exemplifies hybrids combining hydrogen-bond acceptors (acetamide carbonyl) and cationic centers (protonated amine). This duality is increasingly prioritized in CNS-penetrant compounds due to balanced logP/logD profiles—pyrrole derivatives, for instance, achieve logP ~0.75, facilitating blood-brain barrier passage while retaining aqueous solubility [8].
Based on structural analogs and mechanistic studies, the compound is implicated in several therapeutic domains:• Kinase Modulation: The acetamide group mimics ATP-binding site hinge region interactors in kinases. Compounds like AP23464 (a trisubstituted purine analog) demonstrate potent ABL1/c-SRC inhibition, highlighting the therapeutic relevance of similar motifs in targeting oncogenic kinases [1].• Antimicrobial Agents: Pyrrolidine cores are prevalent in natural antibacterial agents (e.g., lynamicins, marinopyrroles). The 2-aminoethyl extension may facilitate membrane disruption or penetration, akin to mechanisms observed in polyamine-conjugated antibiotics [8].• Enzyme Inhibition (De Novo Purine Synthesis): Computational docking suggests analogs could target PAICS—a key enzyme in purine biosynthesis. Molecules with carboxamide groups (structurally analogous to the acetamide here) exhibit strong binding to PAICS’ SACAIR active site (binding energies < -10 kcal/mol), relevant in leukemia therapy [3].
Table 2: Classification of Target Compound Relative to Established Pyrrolidine Drug Classes
Structural Class | Representative Drugs/Leads | Key Functional Groups | Primary Therapeutic Indication | |
---|---|---|---|---|
Simple N-substituted | Procyclidine | Tertiary amine | Anticholinergic (Parkinson’s) | |
3-Acetamido with extended chain | N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide | Acetamide + Primary amine | Kinase inhibition (Research) | |
Bis-pyrrolidine | SUN-597 (α4β2 nAChR agonist) | Dual pyrrolidine cores | Smoking cessation | |
Pyrrole-fused | Lamellarin D (marine alkaloid) | Pyrrolo[2,1-a]isoquinoline | Antitumor/MDR reversal | [8] |
Unique Pharmacophoric Attributes:
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0